molecular formula C35H34N2O2 B13385188 (R,S)-BisPh-pentabBox

(R,S)-BisPh-pentabBox

Cat. No.: B13385188
M. Wt: 514.7 g/mol
InChI Key: XXPKGELVQQVIOF-UHFFFAOYSA-N
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Description

(R,S)-BisPh-pentabBox is a chiral compound with significant applications in various fields of chemistry and industry. Its unique stereochemistry allows it to interact with other molecules in specific ways, making it valuable for research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-BisPh-pentabBox typically involves a series of steps that include the formation of the chiral centers and the assembly of the pentabBox structure. Common reagents used in the synthesis may include organometallic compounds, chiral catalysts, and protecting groups to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(R,S)-BisPh-pentabBox can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.

    Reduction: Reduction of the compound to its reduced form using reducing agents.

    Substitution: Replacement of specific functional groups with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

(R,S)-BisPh-pentabBox has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (R,S)-BisPh-pentabBox involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and influencing biochemical pathways. The stereochemistry of the compound plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (R,S)-BisPh-pentabBox: can be compared with other chiral compounds such as (R,S)-Binap, (R,S)-TADDOL, and (R,S)-Phanephos.

  • These compounds share similar structural features and applications but differ in their specific stereochemistry and reactivity.

Uniqueness

  • The uniqueness of this compound lies in its specific chiral centers and the pentabBox structure, which confer unique reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C35H34N2O2

Molecular Weight

514.7 g/mol

IUPAC Name

2-[3-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C35H34N2O2/c1-3-35(4-2,33-36-29(25-17-9-5-10-18-25)31(38-33)27-21-13-7-14-22-27)34-37-30(26-19-11-6-12-20-26)32(39-34)28-23-15-8-16-24-28/h5-24,29-32H,3-4H2,1-2H3

InChI Key

XXPKGELVQQVIOF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=NC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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